2-Tert-butylbenzene-1-sulfonyl chloride

Descripción general

Descripción

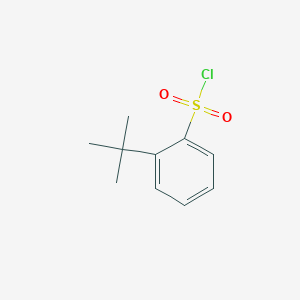

2-Tert-butylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzene, where a tert-butyl group and a sulfonyl chloride group are attached to the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Tert-butylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of tert-butylbenzene followed by chlorination. The typical synthetic route involves the following steps:

Sulfonation: Tert-butylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group, forming 2-tert-butylbenzenesulfonic acid.

Chlorination: The sulfonic acid group is then converted to the sulfonyl chloride group by reacting with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors to handle the corrosive nature of the reagents involved.

Análisis De Reacciones Químicas

Types of Reactions

2-Tert-butylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Tert-butylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of sulfonyl chlorides, including this compound, in synthesizing potent inhibitors of Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival. The synthesized compounds showed high binding affinities and significant antitumor activity in preclinical models, indicating their potential for cancer therapy .

Organic Synthesis

In organic chemistry, sulfonyl chlorides are frequently employed as reagents for various transformations. They can facilitate the introduction of sulfonyl groups into organic molecules, enhancing their reactivity.

Table 1: Reactions Involving this compound

Material Science

The compound is also utilized in the synthesis of advanced materials. Its ability to modify polymer properties makes it valuable in developing specialty polymers and coatings.

Case Study: Polymer Modification

Research has shown that incorporating sulfonyl chlorides into polymer matrices can enhance thermal stability and mechanical properties. For instance, a study demonstrated that adding this compound to polycarbonate improved its resistance to heat and UV radiation, making it suitable for outdoor applications .

Environmental Applications

Sulfonyl chlorides are being explored for their potential in environmental remediation processes. Their reactivity allows them to interact with pollutants, aiding in their degradation or removal from contaminated sites.

Table 2: Environmental Impact Studies

Mecanismo De Acción

The mechanism of action of 2-tert-butylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparación Con Compuestos Similares

2-Tert-butylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

4-Tert-butylbenzenesulfonyl chloride: Similar structure but with the tert-butyl group in the para position.

Benzene-1-sulfonyl chloride: Lacks the tert-butyl group, making it less sterically hindered.

Toluene-4-sulfonyl chloride: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.

The uniqueness of this compound lies in the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions.

Actividad Biológica

2-Tert-butylbenzene-1-sulfonyl chloride (CAS No. 57877-28-8) is an organic compound that plays a significant role in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its ability to form sulfonamide derivatives, which have been studied for various therapeutic applications, including antibacterial and antifungal properties.

- Molecular Formula: C₁₀H₁₃ClO₂S

- Molecular Weight: 232.73 g/mol

- Structure: The compound features a tert-butyl group attached to a benzene ring, with a sulfonyl chloride functional group that enhances its reactivity towards nucleophiles .

The mechanism of action of this compound is characterized by its electrophilic nature. The sulfonyl chloride group readily participates in nucleophilic substitution reactions, leading to the formation of various sulfonamide and sulfonate derivatives. These derivatives can interact with biological targets, influencing pathways related to cell signaling and enzyme inhibition .

Antibacterial Properties

Sulfonamides derived from this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The sulfonamide functional group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thereby impeding bacterial growth .

Antifungal Activity

Research has also indicated that certain sulfonamide derivatives possess antifungal properties. These compounds may disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal survival .

Potential Therapeutic Applications

- Cancer Treatment : Some studies suggest that sulfonamide derivatives can inhibit specific enzymes involved in cancer progression. For example, they may target the Bcl-2 family of proteins, which are known to regulate apoptosis in cancer cells .

- Diabetes Management : Certain sulfonamides have been explored for their potential to modulate glucose metabolism, presenting a possible avenue for diabetes treatment .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound and its derivatives:

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butylbenzene with chlorosulfonic acid. This process yields high purity products suitable for further chemical modifications.

Synthetic Pathway Overview

Propiedades

IUPAC Name |

2-tert-butylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXIVBYQRNOIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57877-28-8 | |

| Record name | 2-tert-butylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.